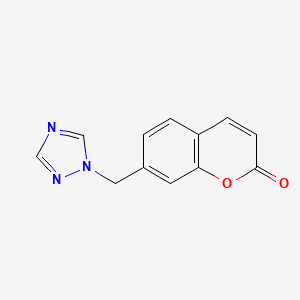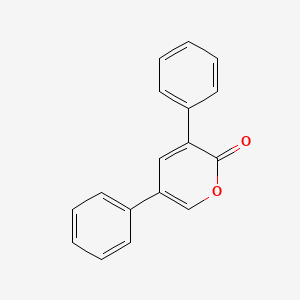
3,5-Diphenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that exhibit a wide range of biological and pharmaceutical properties. The compound this compound is characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the pyran ring, making it a significant molecule in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-2H-pyran-2-one typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diphenyl-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,5-Diphenyl-2H-pyran-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic sites allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler pyran derivative without the phenyl groups.
3,4-Dihydro-2H-pyran: Another pyran derivative with different substitution patterns.
2-Pyrone and 4-Pyrone: Isomeric forms of pyrone with different positions of the oxygen atom relative to the carbonyl group.
Uniqueness
3,5-Diphenyl-2H-pyran-2-one is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to simpler pyran derivatives.
Propiedades
Número CAS |
804476-01-5 |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3,5-diphenylpyran-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H |
Clave InChI |
LLRMTLPNHKNZON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=COC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



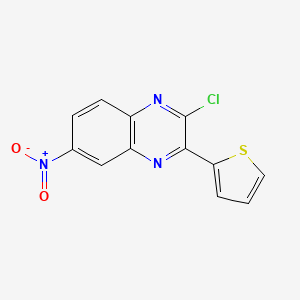
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)

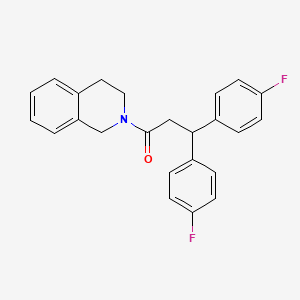

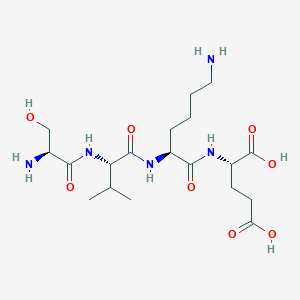
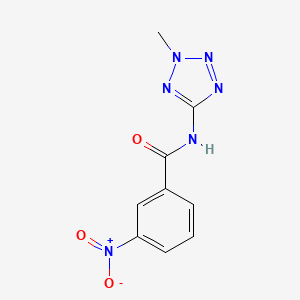
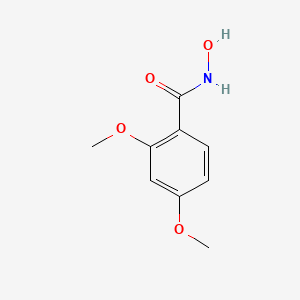
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
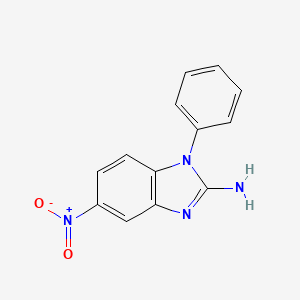
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
